molecular formula C8H6FN3 B15046335 5-Fluoro-2-(1-pyrazolyl)pyridine

5-Fluoro-2-(1-pyrazolyl)pyridine

Cat. No.: B15046335
M. Wt: 163.15 g/mol
InChI Key: CZZCITRSDGFSKS-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1-pyrazolyl)pyridine: is a heterocyclic compound that combines a fluorinated pyridine ring with a pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(1-pyrazolyl)pyridine typically involves the reaction of 2-chloro-5-fluoronicotinic acid with pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs high-yield methods such as the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid (HF). This method ensures the efficient introduction of fluorine atoms into the pyridine ring .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(1-pyrazolyl)pyridine undergoes various chemical reactions, including:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield a variety of functionalized pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-2-(1-pyrazolyl)pyridine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .

Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of new pharmaceuticals. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its fluorinated structure imparts desirable properties such as increased stability and bioactivity .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1-pyrazolyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Fluoro-5-(1-pyrazolyl)pyridine
  • 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Comparison: Compared to other similar compounds, 5-Fluoro-2-(1-pyrazolyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the fluorine atom at the 5-position of the pyridine ring enhances its stability and reactivity compared to non-fluorinated analogs .

Properties

Molecular Formula

C8H6FN3

Molecular Weight

163.15 g/mol

IUPAC Name

5-fluoro-2-pyrazol-1-ylpyridine

InChI

InChI=1S/C8H6FN3/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H

InChI Key

CZZCITRSDGFSKS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)F

Origin of Product

United States

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